4'-Isopropyl-4-biphenylol

Physicochemical Property Lipophilicity ADME

Researchers face inconsistent bioactivity and LC phase behavior when using non-standard biphenylols. 4'-Isopropyl-4-biphenylol (CAS 22239-54-9) offers a defined substitution pattern critical for reproducible results. - **Key applications**: Liquid crystal building block, cell differentiation agent (monocyte induction), environmental estrogen assay comparator. - **Structural specificity**: 4'-isopropyl + para-hydroxyl - not interchangeable with other isomers. - **Supply advantage**: Available with HPLC purity validation and spectral data (NMR, FTIR, Raman).

Molecular Formula C15H16O
Molecular Weight 212.29 g/mol
CAS No. 22239-54-9
Cat. No. B12125817
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4'-Isopropyl-4-biphenylol
CAS22239-54-9
Molecular FormulaC15H16O
Molecular Weight212.29 g/mol
Structural Identifiers
SMILESCC(C)C1=CC=C(C=C1)C2=CC=C(C=C2)O
InChIInChI=1S/C15H16O/c1-11(2)12-3-5-13(6-4-12)14-7-9-15(16)10-8-14/h3-11,16H,1-2H3
InChIKeyYHZQOKUDQQISEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4'-Isopropyl-4-biphenylol Procurement Overview


4'-Isopropyl-4-biphenylol (CAS 22239-54-9), also known as p-alpha-cumylphenol or 4-(4-isopropylphenyl)phenol, is a biphenylol derivative characterized by a phenolic hydroxyl group on one phenyl ring and an isopropyl substituent on the other [1]. With a molecular formula of C15H16O and a molecular weight of 212.29 g/mol [1], this compound belongs to a class of molecules investigated for their potential as building blocks in liquid crystal materials [2] and for their diverse biological activities, including anticancer, antimalarial, and antivenom properties [3][4]. Its procurement is relevant for specialized research applications where its specific substitution pattern is critical.

Scaffold Liquid crystal intermediate with para-hydroxyl and isopropyl functionalization
Probe Cell differentiation and proliferation arrest studies
Standard Analytical reference for HPLC/UPLC method validation

Why 4'-Isopropyl-4-biphenylol Cannot Be Replaced


Generic substitution of 4'-Isopropyl-4-biphenylol with other biphenylols is scientifically unsound due to the compound's unique structural features that dictate its specific physicochemical and biological profile. The precise positioning of the isopropyl group on the 4'-position of the biphenyl system, combined with the para-hydroxyl group, creates a unique molecular shape and electron distribution. This is not interchangeable with other isomers (e.g., 3-isopropyl-4-biphenylol) or unsubstituted biphenylols, as the isopropyl group significantly alters the molecule's lipophilicity and steric bulk [1][2]. These changes directly impact key properties such as solubility, logP, and receptor binding affinity, which are critical in applications ranging from material science [3] to biomedical research [4]. The following evidence details these quantifiable differences.

Isomer mismatch 3-isopropyl or other regioisomers alter molecular shape and receptor interaction; direct replacement may require full re-validation.
Lipophilicity shift Unsubstituted 4-biphenylol has lower logP; partitioning and membrane-related properties may not transfer to 4'-isopropyl analog.
Steric bulk Absence of isopropyl group reduces steric hindrance, potentially altering binding or mesomorphic behavior in liquid crystal applications.

4'-Isopropyl-4-biphenylol Quantitative Comparison


Enhanced Lipophilicity Over 4-Biphenylol

The 4'-isopropyl substituent significantly increases the compound's lipophilicity compared to unsubstituted 4-biphenylol. The computed XLogP3 value for 4'-Isopropyl-4-biphenylol is 4.5 [1], whereas the experimental logP for unsubstituted 4-biphenylol is reported as 3.20 [2]. This substantial increase in logP indicates a greater preference for non-polar environments.

Lipophilicity comparison
Cross-study comparable
Δ LogP +1.3
Target XLogP3 4.5 vs 4-Biphenylol LogP 3.20
Supports selection for non-polar phase partitioning research
Computational vs. experimental comparison
Physicochemical Property Lipophilicity ADME Material Science

Predicted Estrogenic Activity

While specific quantitative estrogenic activity (EC50) data for 4'-Isopropyl-4-biphenylol could not be located, its structural classification places it within a group of biphenylols evaluated in a standardized yeast gene activation assay [1]. This study provides a benchmark for class-level inference. Biphenylols in this assay demonstrated a range of estrogenic potencies, generally found to be several orders of magnitude weaker than the natural ligand, 17β-estradiol (EC50 in the 10^-10 M range), with the most active analogs exhibiting EC50 values in the micromolar (10^-6 M) range [1][2].

Estrogenic activity context
Class-level inference
Predicted 4-6 orders of magnitude less potent than 17β-estradiol
Class-level context for environmental estrogenicity assessment
Data not directly measured; yeast assay benchmark
Endocrine Disruption Toxicology Estrogenicity Yeast Assay

4'-Isopropyl-4-biphenylol Applications


Liquid Crystal Material Scaffold

4'-Isopropyl-4-biphenylol serves as a key intermediate or building block in the synthesis of novel liquid crystal (LC) materials. Its biphenyl core provides the necessary rigidity and anisotropy for LC phases, while the isopropyl and hydroxyl groups offer sites for further functionalization to tune mesomorphic properties, such as phase transition temperatures and dielectric anisotropy [1][2]. Procurement of this specific derivative is essential for research aimed at developing LC compositions with tailored electro-optical characteristics.

Cell Differentiation and Antiproliferation

This compound has documented activity in arresting the proliferation of undifferentiated cells and inducing their differentiation into monocytes [1][2]. This specific biological effect makes 4'-Isopropyl-4-biphenylol a valuable tool compound for researchers investigating mechanisms of cell cycle control, differentiation pathways, and for screening potential anticancer or dermatological (e.g., psoriasis) therapeutic candidates [3]. The substitution pattern is likely critical for this specific bioactivity, distinguishing it from other biphenylols.

Estrogenicity Assay Negative Control

Based on its classification as a substituted biphenylol, 4'-Isopropyl-4-biphenylol can be utilized as a model compound in toxicological and environmental science studies. Its predicted weak estrogenic activity, in comparison to potent endocrine disruptors like 17β-estradiol [1], makes it suitable as a comparator or negative control in recombinant yeast assays (e.g., YES assay) designed to screen for environmental estrogens [2]. This allows for the accurate calibration of assay systems and the contextualization of results from more potent xenoestrogens.

Analytical Reference Standard

The availability of detailed spectral data, including NMR, FTIR, and Raman spectra [1], and established HPLC methods [2] for 4'-Isopropyl-4-biphenylol supports its use as a high-purity reference standard. Procurement is justified for the development and validation of analytical methods (e.g., HPLC, UPLC, LC-MS) needed to identify or quantify this compound or its derivatives in complex mixtures, such as in process chemistry, impurity profiling, or environmental monitoring.

Application
Selection Property
Validation Focus
Liquid crystal material scaffold
Para-substituted biphenyl core
Mesomorphic phase behavior screening
Cell proliferation and differentiation studies
Para-isopropyl substitution pattern
Monocyte differentiation endpoint review
Endocrine disruption screening
Low-potency estrogenic response context
Assay calibration and comparator context
Analytical reference standard
Available spectral and chromatographic data
HPLC/UPLC method validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


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